1,3-Benzodioxole-5-carboxaldehyde, 6-(2-formylphenyl)-
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Overview
Description
1,3-Benzodioxole-5-carboxaldehyde, 6-(2-formylphenyl)- is an organic compound that belongs to the class of benzodioxoles. This compound is characterized by the presence of a benzodioxole ring fused with a formylphenyl group. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Benzodioxole-5-carboxaldehyde, 6-(2-formylphenyl)- can be synthesized through several synthetic routes. One common method involves the bromination of 1,3-benzodioxole-5-carboxaldehyde to produce 6-bromo-1,3-benzodioxole-5-carboxaldehyde . This intermediate can then be further reacted with appropriate reagents to introduce the formylphenyl group.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale bromination reactions followed by subsequent functional group modifications. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,3-Benzodioxole-5-carboxaldehyde, 6-(2-formylphenyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The bromine atom in the intermediate can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substituting agents: Such as Grignard reagents or organolithium compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield carboxylic acids, while reduction reactions produce alcohols.
Scientific Research Applications
1,3-Benzodioxole-5-carboxaldehyde, 6-(2-formylphenyl)- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 1,3-Benzodioxole-5-carboxaldehyde, 6-(2-formylphenyl)- involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 1,3-Benzodioxole-5-carboxaldehyde, 6-(2-formylphenyl)- include:
- 6-Bromo-1,3-benzodioxole-5-carboxaldehyde
- Piperonal (1,3-Benzodioxole-5-carboxaldehyde)
- 6-Nitro-1,3-benzodioxole-5-carboxaldehyde
Uniqueness
1,3-Benzodioxole-5-carboxaldehyde, 6-(2-formylphenyl)- is unique due to the presence of both the benzodioxole ring and the formylphenyl group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications.
Properties
CAS No. |
61440-93-5 |
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Molecular Formula |
C15H10O4 |
Molecular Weight |
254.24 g/mol |
IUPAC Name |
6-(2-formylphenyl)-1,3-benzodioxole-5-carbaldehyde |
InChI |
InChI=1S/C15H10O4/c16-7-10-3-1-2-4-12(10)13-6-15-14(18-9-19-15)5-11(13)8-17/h1-8H,9H2 |
InChI Key |
LIBIHXKLEKHAKO-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C=O)C3=CC=CC=C3C=O |
Origin of Product |
United States |
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